N-(2-methoxy-4-nitrophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-1-benzofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by the presence of a benzofuran ring fused with a carboxamide group and substituted with a 2-methoxy-4-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an appropriate amine, such as 2-methoxy-4-nitroaniline, under suitable conditions.
Final Coupling Reaction: The final step involves coupling the benzofuran carboxamide intermediate with the 2-methoxy-4-nitrophenyl group using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran carboxamides.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of novel benzofuran derivatives with potential biological activities.
Catalysis: Employed in catalytic studies to explore new reaction mechanisms and pathways.
Biology and Medicine:
Anti-inflammatory Agents: Investigated for its potential anti-inflammatory properties due to the presence of the nitrophenyl group.
Enzyme Inhibition: Studied as a potential inhibitor of enzymes such as monoamine oxidases (MAO), which are involved in neurotransmitter metabolism.
Industry:
Pharmaceuticals: Potential use in the development of new pharmaceutical agents with improved efficacy and safety profiles.
Materials Science:
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity and thereby modulating the levels of neurotransmitters. The presence of the nitrophenyl group can also contribute to its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
- N-(2-methoxy-4-nitrophenyl)propanamide
- 3-chloro-N-(2-methoxy-4-nitrophenyl)benzamide
- (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate
Comparison:
- Structural Differences: While these compounds share the 2-methoxy-4-nitrophenyl moiety, they differ in the nature of the substituents on the benzofuran or benzamide rings.
- Unique Properties: N-(2-methoxy-4-nitrophenyl)-1-benzofuran-2-carboxamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-22-14-9-11(18(20)21)6-7-12(14)17-16(19)15-8-10-4-2-3-5-13(10)23-15/h2-9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUNACZWUGFSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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